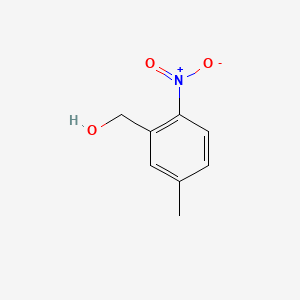

(5-Methyl-2-nitrophenyl)methanol

Descripción

Significance of Aryl-Substituted Alcohols in Organic Synthesis and Medicinal Chemistry

Aryl-substituted alcohols, a class that includes benzyl (B1604629) alcohols and their derivatives, are of fundamental importance in the chemical sciences. Their significance stems from their wide availability and the reactivity of the hydroxyl group, which can be readily transformed into a variety of other functional groups. In organic synthesis, these alcohols serve as key precursors for the synthesis of aldehydes, ketones, carboxylic acids, esters, and ethers. They are also crucial components in C-C bond-forming reactions, such as the Friedel-Crafts alkylation, and as coupling partners in various transition-metal-catalyzed reactions.

In medicinal chemistry, the aryl-alcohol motif is present in a wide array of biologically active molecules and pharmaceuticals. The alcohol group can participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. Furthermore, the ability to modify the alcohol functionality allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility and metabolic stability.

Overview of the Nitrophenyl Moiety in Chemical Compounds

The nitrophenyl group is a phenyl ring substituted with a nitro group (-NO2). This moiety is a strong electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring and any attached functional groups. The presence of a nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

The nitro group itself can undergo a variety of chemical transformations, most notably reduction to an amino group (-NH2). This transformation is a cornerstone in the synthesis of anilines, which are themselves pivotal intermediates in the pharmaceutical and dye industries. The distinct electronic properties of the nitrophenyl moiety are also exploited in other areas; for instance, nitrophenyl-containing substrates are often used in enzyme assays where the release of a colored nitrophenolate ion upon reaction allows for easy spectrophotometric monitoring.

Contextualization of (5-Methyl-2-nitrophenyl)methanol within Broader Nitrophenylmethanol Research

This compound, also known by synonyms such as 2-Nitro-5-methylbenzyl alcohol, is a specific substituted nitrophenylmethanol. Its molecular structure features a benzyl alcohol with a nitro group at the ortho position and a methyl group at the meta position relative to the hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 66424-92-8 |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Appearance | White to light yellow to light orange fluffy powder |

Data sourced from publicly available chemical databases.

The primary route for the synthesis of this compound is the direct nitration of 5-methylbenzyl alcohol. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to achieve the desired regioselectivity.

Table 2: Synthesis of this compound

| Reaction | Reagents | Conditions | Key Outcome |

| Direct Nitration | 5-Methylbenzyl alcohol, Concentrated Nitric Acid, Concentrated Sulfuric Acid | Low temperature | Formation of this compound as the major product |

Information based on typical laboratory synthesis procedures.

In the broader landscape of chemical research, this compound is primarily utilized as a chemical or reaction intermediate. marketpublishers.comclearsynth.com Its structure provides two key points for further chemical modification: the hydroxyl group and the nitro group. The hydroxyl group can be oxidized or used in coupling reactions, while the nitro group can be reduced to an amine, which then opens up a vast array of possible derivatizations, such as amide or sulfonamide formation. This positions the compound as a valuable building block for the synthesis of more complex molecules with potential applications in areas such as pharmaceuticals and materials science.

Research Gaps and Future Directions in Nitrophenylmethanol Chemistry

While nitrophenylmethanols are established intermediates, there remain areas for further exploration. A significant research gap lies in the development of more sustainable and efficient synthetic methodologies. Current methods often rely on strong acids and harsh conditions. Future research could focus on the use of novel catalytic systems, including biocatalysis and photocatalysis, to achieve milder and more selective syntheses. researchgate.netmdpi.com

The exploration of the full chemical space accessible from nitrophenylmethanol scaffolds is another promising direction. While the reduction of the nitro group is a common transformation, the selective functionalization of the aromatic ring or the development of novel reactions involving the interplay of the hydroxyl and nitro groups could lead to new molecular architectures with unique properties.

Furthermore, while some nitrophenyl-containing compounds have been investigated for their biological activities, a systematic exploration of the pharmacological potential of diverse nitrophenylmethanol derivatives is an area ripe for investigation. This could involve the synthesis of libraries of these compounds for high-throughput screening against various biological targets. The direct synthesis of higher alcohols from syngas is also an area of increasing interest, and research into selective synthesis of substituted aromatic alcohols could provide valuable insights. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

(5-methyl-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEYTRGLCHZQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985092 | |

| Record name | (5-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66424-92-8 | |

| Record name | 5-Methyl-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66424-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Nitrophenyl Methanol and Analogues

Established Synthetic Routes to Substituted Benzyl (B1604629) Alcohols

The synthesis of substituted benzyl alcohols can be achieved through several well-established routes. These methods often involve the reduction of corresponding benzaldehydes or benzoic acids, or the oxidation of a benzylic C-H bond.

One common approach is the reduction of benzaldehydes. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Alternatively, catalytic hydrogenation can be employed. google.com For instance, benzaldehydes can be reduced to benzyl alcohols using formate (B1220265) in the presence of a palladium catalyst. google.com

Another significant route is the oxidation of alkylated benzenes. acs.org A method employing bis(methanesulfonyl) peroxide as an oxidant allows for the selective monooxidation of alkylated benzenes to benzylic mesylates, which can then be converted to the corresponding benzyl alcohols. acs.org This technique is notable for its broad substrate scope and tolerance of various functional groups. acs.org

Furthermore, C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, provide a pathway to substituted benzyl alcohols. organic-chemistry.org This can involve the reaction of aryl halides with potassium acetoxymethyltrifluoroborate. organic-chemistry.org

Approaches for Introducing the Nitro Group into Aromatic Systems

The introduction of a nitro group onto an aromatic ring is a fundamental reaction in organic synthesis, typically achieved through electrophilic aromatic substitution.

The most prevalent method is nitration using a mixture of nitric acid and sulfuric acid. numberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. numberanalytics.com Reaction conditions, such as temperature and the ratio of acids, can be adjusted to control the extent of nitration. numberanalytics.com Generally, the reaction temperature is maintained between 0°C and 100°C. numberanalytics.com

The presence of substituents on the aromatic ring significantly influences the regioselectivity of nitration. Electron-donating groups activate the ring and direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the nitro group to the meta position. csbsju.edu

Alternative nitrating agents have also been developed to offer milder reaction conditions and improved selectivity. These include nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and other reagents such as acetyl nitrate (B79036). numberanalytics.com Another approach involves the ipso-nitration of arylboronic acids using fuming nitric acid, which provides a chemoselective route to various aromatic nitro compounds. organic-chemistry.org

Direct Synthesis of (5-Methyl-2-nitrophenyl)methanol

The direct synthesis of this compound can be approached from different starting materials, primarily involving toluene (B28343) derivatives or pre-existing nitro-substituted aromatic compounds.

Strategies from Toluenes and Nitro-Substituted Precursors

A key strategy for synthesizing this compound starts with the nitration of toluene. The commercial production of mono-nitrotoluene often involves reacting toluene with a mixture of nitric and sulfuric acids under carefully controlled temperature and acid concentrations to favor the formation of the mono-nitro derivative. google.com

Once 4-nitrotoluene (B166481) is obtained, subsequent reactions are necessary to introduce the hydroxymethyl group. However, a more direct route involves starting with a precursor that already contains both the methyl and nitro functionalities in the desired orientation.

A documented synthesis of this compound involves the reduction of 5-methyl-2-nitrobenzoic acid. prepchem.com This reduction can be effectively carried out using a borane-dimethyl sulfide (B99878) complex in a suitable solvent like tetrahydrofuran (B95107). prepchem.com

Reaction Conditions and Optimization for Yield and Purity

The synthesis of this compound from 5-methyl-2-nitrobenzoic acid using a borane-dimethyl sulfide complex requires specific reaction conditions for optimal yield and purity.

The reaction is typically performed by adding the borane-dimethyl sulfide complex to a boiling solution of 5-methyl-2-nitrobenzoic acid in tetrahydrofuran over a period of about 30 minutes. prepchem.com The mixture is then refluxed for several hours to ensure the complete reduction of the carboxylic acid to the alcohol. prepchem.com

Following the reaction, the excess borane (B79455) complex is quenched by the careful addition of methanol (B129727) at a reduced temperature. prepchem.com The product is then isolated through a workup procedure that involves partitioning the residue between an organic solvent, such as chloroform (B151607), and an aqueous sodium carbonate solution. prepchem.com The organic layer is subsequently washed, dried, and evaporated to yield the crystalline product. prepchem.com

| Parameter | Condition |

| Starting Material | 5-methyl-2-nitrobenzoic acid |

| Reducing Agent | Borane-dimethyl sulfide complex |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | Boiling (reflux) |

| Quenching Agent | Methanol |

| Workup | Partition between chloroform and sodium carbonate solution |

Synthesis of Related (2-Nitrophenyl)methanol Derivatives

The synthesis of (2-Nitrophenyl)methanol and its derivatives is of significant interest due to their potential applications, for instance, as inhibitors of enzymes in bacterial communication systems. rsc.org

General Synthetic Pathways for (2-Nitrophenyl)methanol Scaffolds

A general and efficient method for preparing functionalized o-nitroarylmagnesium halides, which are precursors to (2-nitrophenyl)methanol derivatives, involves an iodine-magnesium exchange reaction. wiley-vch.de This method allows for the synthesis of various substituted (2-nitrophenyl)methanol derivatives by reacting the generated Grignard reagent with different electrophiles, such as aldehydes. wiley-vch.de

For example, (2-nitrophenyl)(phenyl)methanol (B1618724) can be prepared by reacting the Grignard reagent derived from 2-iodonitrobenzene with benzaldehyde (B42025). wiley-vch.de This approach is versatile and can be adapted to produce a range of derivatives with different substituents on the phenyl ring. wiley-vch.de

Another strategy involves the ortho-lithiation of a protected aniline (B41778) derivative, followed by reaction with an aldehyde. rsc.org For instance, Boc-protected aniline can be treated with tert-butyllithium (B1211817) and then reacted with benzaldehyde to yield the corresponding alcohol after deprotection. rsc.org

| Starting Material | Reagents | Product | Reference |

| 2-Iodonitrobenzene | 1. PhMgCl, 2. Benzaldehyde | (2-Nitrophenyl)(phenyl)methanol | wiley-vch.de |

| Boc-protected aniline | 1. tert-Butyllithium, 2. Benzaldehyde, 3. Deprotection | (2-Aminophenyl)(phenyl)methanol | rsc.org |

The synthesis of (2-nitrophenyl)methanol itself can be achieved through various means, including the reduction of 2-nitrobenzaldehyde (B1664092). researchgate.net However, the synthesis of 2-nitrobenzaldehyde can present challenges due to the formation of isomers during the nitration of benzaldehyde. researchgate.net

Grignard Reagent Applications in (2-Nitrophenyl)methanol Synthesis

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for forming carbon-carbon bonds, particularly in the synthesis of alcohols from carbonyl compounds. tsijournals.com The reaction typically involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of a carbonyl group in an aldehyde, ketone, or ester. tsijournals.commnstate.edu This addition results in the formation of an alkoxide, which is subsequently protonated in an acid work-up to yield the alcohol. tsijournals.com

The synthesis of tertiary alcohols, such as triphenylmethanol, is a classic example of a Grignard reaction, where a Grignard reagent like phenylmagnesium bromide reacts with an ester (e.g., methyl benzoate) or a ketone (e.g., benzophenone). tsijournals.commnstate.eduodinity.com The reaction with an ester involves an initial nucleophilic addition, followed by the elimination of an alkoxide to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. mnstate.edu

However, the application of Grignard reagents in the synthesis of nitro-containing compounds like (2-Nitrophenyl)methanol presents significant challenges. Grignard reagents are highly basic and reactive, and can interact with functional groups other than the target carbonyl. cerritos.edu A primary concern is their reactivity with acidic protons, such as those in water or alcohols, which can quench the reagent. cerritos.edu Therefore, strictly anhydrous ("dry") reaction conditions are essential for a successful Grignard synthesis. tsijournals.comcerritos.edu Another challenge is the presence of reducible functional groups, such as the nitro group (-NO₂), which can potentially react with the Grignard reagent. The successful synthesis of (2-nitrophenyl)methanol derivatives using Grignard reagents would therefore depend on carefully controlled reaction conditions to favor the nucleophilic attack on the carbonyl group over side reactions with the nitro group.

Preparation of Specific Methyl-Containing (2-Nitrophenyl)methanol Analogues

The synthesis of specific methyl-containing (2-nitrophenyl)methanol analogues can be achieved through various routes, often involving nitration of a substituted benzyl alcohol or reduction of a corresponding benzaldehyde.

A direct method for synthesizing This compound involves the nitration of 5-methylbenzyl alcohol. This classical approach uses a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and enhance selectivity, yielding this compound as the primary product due to the directing effects of the methyl and hydroxymethyl groups. Alternatively, this compound can be prepared by the reduction of its corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. sigmaaldrich.com

Other isomers have also been synthesized and characterized. For instance, (2-Methyl-3-nitrophenyl)methanol is known as an intermediate in the synthesis of 2-methyl-3-nitrobenzaldehyde, which is a precursor for ergoline (B1233604) derivatives. nih.gov Similarly, (2-Methyl-5-nitrophenyl)methanol has been synthesized and is described as an ionic, synthetic analog. biosynth.com

The table below summarizes key information for these specific analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor(s) |

| This compound | 66424-92-8 | C₈H₉NO₃ | 167.16 | 5-Methylbenzyl alcohol or 5-Methyl-2-nitrobenzaldehyde sigmaaldrich.com |

| (2-Methyl-3-nitrophenyl)methanol | - | C₈H₉NO₃ | 167.16 | - |

| (2-Methyl-5-nitrophenyl)methanol | 22474-47-1 | C₈H₉NO₃ | 167.16 | 2-Methylphenol and nitric acid biosynth.com |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for preparing complex molecules like this compound and its analogues.

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is a central goal in modern organic synthesis, particularly for aromatic compounds. Traditional electrophilic nitration using a mixture of nitric and sulfuric acids often leads to the formation of isomeric mixtures and unwanted byproducts. orgchemres.org

To address these challenges, several novel methods have been developed:

Ipso-nitration: This technique involves the nitration of arylboronic acids. Reagents such as bismuth (III) nitrate or a combination of a nitrate salt and chlorotrimethylsilane (B32843) can be used for the regioselective ipso-nitration, providing the corresponding nitroarenes in good yields. orgchemres.orgorganic-chemistry.org

Palladium-Catalyzed Nitration: An efficient method for converting aryl chlorides, triflates, and nonaflates to nitroaromatics uses a palladium catalyst under weakly basic conditions. This approach offers broad scope and excellent functional group compatibility. organic-chemistry.org

Domino Reactions: A domino nitro reduction-Friedländer heterocyclization process allows for the synthesis of quinolines from 2-nitrobenzaldehydes. nih.gov This sequence involves the reduction of the nitro group followed by an intramolecular cyclization, demonstrating a highly efficient and atom-economical approach. nih.gov

Catalytic Reduction: The selective reduction of functional groups is crucial. While reducing a nitro group, other groups might also be affected. For instance, silver nanoparticle-containing microgels have been used to catalytically reduce both the aldehyde and nitro groups of nitrobenzaldehyde derivatives. rsc.orgrsc.org Conversely, specific catalytic systems are being designed to achieve the selective reduction of aromatic nitro compounds to phenylhydroxylamines, avoiding over-reduction to amines. mdpi.com

These advanced methods offer greater control over the reaction outcome, leading to higher yields of the desired product and simplifying purification processes. mdpi.comnih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of nitroaromatic compounds, which traditionally involves hazardous reagents and generates significant waste, is a key area for the application of these principles. researchgate.netnih.gov

Key green chemistry approaches relevant to the synthesis of this compound and related compounds include:

Alternative Nitrating Agents: To replace the hazardous nitric/sulfuric acid mixture, researchers have explored greener alternatives. orgchemres.orgresearchgate.net These include using solid-supported reagents, such as metal-modified montmorillonite (B579905) KSF, which can act as reusable catalysts. organic-chemistry.org Brønsted acidic ionic liquids like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate have also been introduced as effective nitrating agents that allow for shorter reaction times and excellent yields under green conditions. orgchemres.org

Energy-Efficient Methods: Microwave-assisted reactions have emerged as a way to reduce energy consumption. Microwaves directly heat the reaction mixture, leading to rapid temperature increases, shorter reaction times, and often improved product yields compared to conventional heating. researchgate.net

Photocatalysis: Heterogeneous photocatalysis, often using titanium oxide (TiO₂)-based photocatalysts, offers a green alternative for selective oxidation and reduction reactions. researchgate.net The light-induced conversion of nitroarenes can be used to synthesize valuable compounds, replacing hazardous processes with safe and energy-efficient routes. researchgate.net

Safer Solvents and Catalysts: Research is ongoing to replace volatile and hazardous organic solvents with greener alternatives, such as water or ionic liquids. rsc.orgresearchgate.net The development of recyclable catalysts, like the silver nanoparticles embedded in microgels mentioned previously, also contributes to a more sustainable process by reducing catalyst waste. rsc.orgrsc.org

The adoption of these green chemistry principles is crucial for developing sustainable synthetic routes for nitroaromatic compounds, minimizing their environmental footprint. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Nitrophenylmethanol Compounds

Advanced Spectroscopic Techniques in Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.

The ¹H NMR spectrum of (5-Methyl-2-nitrophenyl)methanol displays characteristic signals corresponding to each unique proton environment in the molecule. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the nitro (-NO₂) group, which is strongly electron-withdrawing, and the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups, which are electron-donating or weakly withdrawing.

The benzylic protons of the -CH₂OH group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 4.8 ppm. The hydroxyl proton itself is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group protons appear as a sharp singlet further upfield, generally around 2.4 ppm. The aromatic protons are found downfield, with their exact shifts determined by their position relative to the nitro and methyl substituents. For the related compound 2-nitrobenzyl alcohol, aromatic and benzylic protons are observed at chemical shifts (δ) of 8.05-7.51 ppm and 4.83 ppm, respectively. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Methyl) | ~2.4 | Singlet (s) |

| -CH₂OH (Benzylic) | ~4.8 | Singlet (s) or Doublet (d) |

| -OH (Hydroxyl) | Variable | Broad Singlet (br s) |

| Aromatic H | ~7.3 - 8.1 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment. The carbon atom attached to the electron-withdrawing nitro group is significantly shifted downfield. Conversely, the carbons of the methyl and hydroxymethyl groups appear at higher field. chemicalbook.com

Table 2: ¹³C NMR Chemical Shifts for this compound Data sourced from ChemicalBook. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 |

| -CH₂OH | ~61 |

| Aromatic C | ~125-140 |

| Aromatic C-NO₂ | ~148 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are often employed for unambiguous structural confirmation, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the neighboring protons on the aromatic ring, helping to confirm their specific assignments.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, HMBC could show correlations from the benzylic protons to the aromatic carbons C-1, C-2, and C-6, and from the methyl protons to carbons C-4, C-5, and C-6, confirming the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, nitro, and substituted aromatic functionalities.

The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol typically appears around 1050 cm⁻¹. The nitro (-NO₂) group gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration near 1520 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1330-1370 |

| Alcohol (C-O) | C-O Stretch | 1000-1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₉NO₃, corresponding to a molecular weight of approximately 167.16 g/mol . sigmaaldrich.comchemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167. The fragmentation pattern of benzyl (B1604629) alcohols often involves the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z = 149. Alpha-cleavage next to the oxygen atom can result in the loss of a hydrogen atom to give an [M-1]⁺ peak at m/z = 166. Another common fragmentation pathway for benzyl alcohols is the formation of a substituted tropylium (B1234903) ion. The nitro group can also direct fragmentation, with potential losses of NO (30 Da) or NO₂ (46 Da). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with very high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within molecules. In nitrophenylmethanol compounds, the absorption of UV-Vis light primarily involves the promotion of electrons in the aromatic system and the nitro group. The position and intensity of the absorption bands are sensitive to the molecular structure, including the substitution pattern on the benzene ring and the solvent environment.

The reduction of a nitro group, a common reaction for this class of compounds, can be effectively monitored using UV-Vis spectroscopy. acs.org The disappearance of the characteristic absorption band of the nitro-containing aromatic compound and the potential appearance of new bands corresponding to the amino product can provide kinetic and mechanistic information about the reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, intermolecular interactions, and crystal packing.

For this compound, crystal structure investigations have indicated that the benzene ring is planar. The nitro group exhibits only a minimal deviation from this plane, suggesting a high degree of conjugation with the aromatic system. The hydroxymethyl substituent adopts specific orientations to minimize steric hindrance. However, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available in the public domain.

In contrast, extensive single-crystal X-ray diffraction studies have been conducted on the related compound 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile, famously known as "ROY" for its red, orange, and yellow polymorphs. wikipedia.org This compound holds the record for the largest number of well-characterized polymorphs, making it a model system for studying polymorphism. wikipedia.org The various crystal forms of ROY exhibit different molecular conformations, primarily arising from the rotation around the single bond connecting the thiophene (B33073) and the o-nitroaniline fragments. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have varying solubility, bioavailability, and stability.

The case of ROY is a prime example of extensive polymorphism. wikipedia.org It has been crystallized in at least thirteen different polymorphic forms, many of which can be obtained simultaneously from the same solvent. wikipedia.org The thermodynamic stability relationships between these polymorphs have been investigated, revealing complex transitions between forms depending on temperature. researchgate.net This extensive polymorphism is attributed to the molecule's conformational flexibility. researchgate.net

The crystal packing in different polymorphs is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In substituted p-toluenesulfonanilide polymorphs, for example, the molecules are interlinked as dimers through N–H···O hydrogen bonds. nih.gov

The conformation of a molecule plays a pivotal role in determining its crystal structure. Flexible molecules can adopt different conformations, leading to the formation of conformational polymorphs. researchgate.net

In the case of ROY, the different colors of its polymorphs (red, orange, and yellow) are a direct consequence of the different molecular conformations in the solid state. researchgate.net The dihedral angle between the thiophene and the nitrophenyl rings varies among the polymorphs, which in turn affects the electronic structure and, consequently, the absorption of visible light. researchgate.net This demonstrates a clear structure-property relationship where a subtle change in molecular geometry leads to a dramatic change in a macroscopic property. The ability to control the crystallization of specific polymorphs is a significant area of research, with seeding being a common strategy to obtain a desired form. researchgate.net

Computational Chemistry and Theoretical Studies of Nitrophenylmethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules from first principles. For nitrophenylmethanol systems, these methods offer a detailed picture of the electron distribution, molecular geometry, and spectroscopic characteristics.

For a molecule like (5-Methyl-2-nitrophenyl)methanol, DFT would be instrumental in understanding the influence of the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic ring's electron density. The interplay between these substituents governs the molecule's reactivity and intermolecular interactions. The calculated distribution of atomic charges would likely show a significant negative charge on the oxygen atoms of the nitro group and a delocalization of charge across the benzene (B151609) ring.

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Dipole Moment | Significant, due to the strong electron-withdrawing nitro group. | -NO2 and -CH2OH group orientation. |

| HOMO-LUMO Gap | Relatively small, suggesting potential for electronic transitions in the UV-Vis region. | Substituent effects on the aromatic system. |

| Atomic Charges | Negative charges concentrated on the nitro group's oxygen atoms. | Electronegativity differences and resonance. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for determining the conformational preferences and energetics of molecules. For this compound, these methods can elucidate the rotational barriers around the C-C bond connecting the hydroxymethyl group and the C-N bond of the nitro group.

Studies on ortho-substituted nitrobenzenes suggest that steric hindrance between the nitro group and the adjacent substituent plays a significant role in the molecule's conformation. researchgate.net In this compound, the interaction between the nitro group and the hydroxymethyl group would likely lead to a non-planar arrangement to minimize steric strain. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), could precisely quantify the energy differences between various conformers.

| Conformational Parameter | Predicted Outcome for this compound | Rationale |

|---|---|---|

| Nitro Group Torsion Angle | Likely twisted out of the benzene ring plane. | Minimization of steric repulsion with the ortho-hydroxymethyl group. |

| Hydroxymethyl Group Orientation | Preferred orientation to allow for potential intramolecular hydrogen bonding. | Energetic stabilization through favorable non-covalent interactions. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. qnl.qaepa.gov By calculating the energies of electronic transitions, TD-DFT can provide insights into the color and photochemical behavior of a compound. For this compound, TD-DFT calculations would likely predict strong absorptions in the ultraviolet region, characteristic of nitroaromatic compounds.

The exact position of the absorption maxima would be influenced by the solvent environment, a phenomenon known as solvatochromism. qnl.qa TD-DFT, combined with continuum solvation models, can effectively simulate these solvent effects. The electronic transitions are typically from molecular orbitals located on the benzene ring (π) to orbitals involving the nitro group (π*). daneshyari.com

| Transition Type | Predicted Wavelength Region | Description |

|---|---|---|

| π → π | ~250-350 nm | Associated with the aromatic system and nitro group. |

| n → π | Longer wavelength, weaker intensity | Involving non-bonding electrons on the oxygen atoms of the nitro group. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with surrounding molecules.

MD simulations can explore the conformational landscape of this compound by simulating its motion over time. This would reveal the most populated conformations and the transitions between them. The flexibility of the hydroxymethyl group and the rotational dynamics of the nitro group would be key features of such a simulation. The results would complement the static picture provided by quantum chemical calculations by showing how thermal energy influences the molecular structure.

In a condensed phase, the behavior of this compound is heavily influenced by its interactions with neighboring molecules and the solvent. MD simulations are ideal for studying these effects. In a polar solvent like water or methanol (B129727), the nitro and hydroxymethyl groups would be expected to form hydrogen bonds with solvent molecules. These interactions would, in turn, affect the conformational preferences of the solute molecule. Simulations could also provide insights into the potential for self-aggregation through intermolecular hydrogen bonding between the hydroxymethyl and nitro groups of adjacent molecules.

Crystal Structure Prediction (CSP) and Polymorphism Prediction

Crystal Structure Prediction (CSP) is a computational methodology used to identify possible crystalline arrangements, or polymorphs, of a molecule. The phenomenon of polymorphism, where a single compound can form multiple distinct crystal structures, is of critical importance in fields like pharmaceuticals and materials science, as different polymorphs can have varying physical properties.

While specific CSP studies on this compound are not extensively documented in publicly available literature, the broader class of nitrophenyl compounds demonstrates significant polymorphic complexity. A notable example is 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY," which holds the record for the largest number of characterized polymorphs. wikipedia.org This compound can crystallize in various colors—red, orange, and yellow—due to different molecular conformations within the crystal lattice. wikipedia.orgresearchgate.net The existence of such extensive polymorphism in a related nitrophenyl derivative suggests that this compound could also exhibit complex polymorphic behavior.

To illustrate the nature of crystal structures in this chemical family, the crystallographic data for a positional isomer, (2-Methyl-3-nitrophenyl)methanol, provides a valuable reference.

Crystal Data for (2-Methyl-3-nitrophenyl)methanol nih.gov

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.601 (3) Å |

| b | 7.8650 (16) Å |

| c | 15.433 (3) Å |

| β | 92.73 (3)° |

| Volume | 1649.0 (6) ų |

| Z | 8 |

| Hydrogen Bonding | Intermolecular O—H···O bonds |

In this isomer's crystal structure, the asymmetric unit contains two independent molecules, and intermolecular hydrogen bonds are key to stabilizing the crystal packing. nih.gov Such foundational data is the first step in understanding the solid-state behavior of these compounds.

Lattice Energy Calculations for Polymorph Stability

A cornerstone of Crystal Structure Prediction is the calculation of lattice energies. This computational technique quantifies the stability of a proposed crystal packing by summing the energies of intermolecular interactions. The resulting energy landscape allows researchers to rank potential polymorphs in order of their thermodynamic stability. The polymorph with the lowest lattice energy is typically the most stable under given conditions. For complex systems like the ROY molecule, calculating the lattice energies of its many polymorphs has been a crucial test for computational models, helping to establish the thermodynamic properties of its various forms. wikipedia.org

Understanding Complex Thermodynamic Relationships in Polymorphic Systems

The different polymorphs of a compound are linked by complex thermodynamic relationships. These relationships determine which form is the most stable at a given temperature and pressure. Studies on compounds like 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile have focused on characterizing the intricate thermodynamic interplay between its red, orange, and other polymorphic forms. researchgate.net Methods such as calorimetry can be used to measure the heat of transition and melting points, allowing for the construction of an energy-temperature diagram that maps out the relative stabilities of the different polymorphs. researchgate.net This understanding is critical for controlling which polymorphic form is produced during crystallization. researchgate.net

Structure–Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to correlate the chemical structure of a molecule with its biological activity. cymitquimica.com Computational methods provide an efficient means to establish SAR, guiding the modification of molecules to enhance desired properties like potency and selectivity, or to reduce toxicity. cymitquimica.comnih.gov For nitroaromatic compounds, quantitative structure-activity relationship (QSAR) models have been developed to predict toxic effects, which is crucial given their widespread industrial use. chemsrc.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the strength of the interaction. This method can help identify potential biological targets and elucidate the molecular basis of a compound's activity. For instance, docking simulations can be guided by pharmacophoric constraints to improve the accuracy of predicting binding poses. chem960.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. wikipedia.org A pharmacophore model defines the key hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers and their spatial relationships.

Studies on other nitroaromatic compounds have successfully generated pharmacophore models that explain their biological activities. For example, a five-point pharmacophore developed for a series of nitroaromatic compounds with antitubercular activity identified the nitro group, a piperazine (B1678402) moiety, an aromatic ring, and two acceptor features as critical for potent activity. chemspider.com Similarly, a model for nitroimidazole antitubercular agents highlighted the importance of a nitro group, three hydrogen bond acceptor features, and a distal aromatic ring. These models suggest that for this compound, the nitro group and the aromatic ring would likely be key features in any potential pharmacophore, playing a crucial role in its interaction with biological targets.

Reaction Mechanisms and Chemical Transformations of Nitrophenylmethanol Derivatives

Photochemical Reactions of 2-Nitrobenzyl Compounds

The 2-nitrobenzyl moiety is a well-studied photolabile protecting group. Upon irradiation with UV light, these compounds undergo a series of transformations, leading to the release of a protected substrate and the formation of a 2-nitrosobenzaldehyde or related ketone derivative. This photoreaction is central to their application in various fields, including biochemistry and materials science. nih.gov

The photoreaction of 2-nitrobenzyl compounds is initiated by an intramolecular 1,5-hydrogen shift from the benzylic carbon to the excited nitro group. rsc.org This rapid initial step, occurring in less than a nanosecond, produces a transient species known as an aci-nitro tautomer, which is characterized by a strong absorption band around 400 nm. acs.org

The decay of the aci-nitro intermediate proceeds through complex pathways that have been the subject of substantial research. acs.orgnih.gov For a long time, the mechanism was thought to involve direct cyclization to a benzisoxazolidine intermediate. However, more recent studies using advanced spectroscopic techniques have identified additional key intermediates. acs.orgacs.orgnih.govacs.org

The currently accepted mechanism involves the following key steps and intermediates:

Aci-nitro Tautomers (A): The primary photoproducts formed via intramolecular hydrogen transfer. acs.orgnih.gov These species can exist in equilibrium with their anionic form in aqueous solutions. researchgate.net

Cyclic Intermediates (B): The aci-nitro tautomers undergo cyclization to form 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.orgnih.gov The direct observation of these cyclic intermediates was a significant revision to previously proposed mechanisms. acs.orgnih.gov

Hemiacetals (C): The cyclic intermediates then rearrange to form 2-nitrosobenzyl hemiacetals. acs.orgnih.gov The breakdown of these hemiacetals is often the rate-limiting step for the release of the protected alcohol or other leaving group, ultimately yielding a 2-nitroso-carbonyl compound as a byproduct. acs.orgnih.gov

Two competing reaction pathways for the decay of the primary aci-nitro photoproducts have been identified. rsc.orgnih.gov The balance between these pathways is highly dependent on the reaction medium. rsc.orgnih.gov

Cyclization Pathway: In aqueous solutions at near-neutral pH (3-8), the classical mechanism predominates. This involves the cyclization of the aci-nitro intermediate to a benzisoxazolidine (a type of 1,3-dihydrobenz[c]isoxazol-1-ol), which then opens to form a carbonyl hydrate. nih.gov

Proton Transfer Pathway: In aprotic solvents, as well as in strongly acidic or basic aqueous solutions, a different pathway prevails. This involves the formation of hydrated nitroso compounds via proton transfer, which then dehydrate to yield the final 2-nitrosobenzoyl products. nih.gov

The efficiency and rate of photorelease from 2-nitrobenzyl compounds are significantly influenced by the solvent and the pH of the medium. rsc.org The decay rates of the key intermediates (aci-nitro tautomers, cyclic intermediates, and hemiacetals) show a strong dependence on pH and buffer concentrations in aqueous solutions. acs.orgnih.govacs.org

For instance, the decay of the aci-nitro anion is subject to specific acid catalysis at near-neutral pH, where it is in rapid equilibrium with the neutral aci-nitro form. Conversely, the subsequent ring-opening and elimination steps are often catalyzed by a general base.

Studies on 1-(2-nitrophenyl)ethanol (B14764) have shown that the growth rate of transient intermediates varies significantly with pH. The rate constant for this growth increases dramatically in basic solutions compared to acidic or neutral conditions. rsc.org This highlights the critical role of pH in controlling the kinetics of the photorelease process.

Effect of pH on Intermediate Growth Rate for 1-(2-nitrophenyl)ethanol

| Condition | kgrowth (s-1) | Reference |

|---|---|---|

| 0.01 M HClO4 | 1.0 x 102 | rsc.org |

| Acetic acid buffer (pH = 3.87) | 88 | rsc.org |

| Non-buffered water | 2.0 x 102 | rsc.org |

| 0.1 M aqueous NaOH | 1.1 x 107 | rsc.org |

The solvent also plays a crucial role. In aprotic solvents, the proton transfer pathway leading to nitroso hydrates is favored, whereas in water (pH 3-8), the cyclization mechanism through benzisoxazolidine intermediates is more prominent. nih.gov The quantum yields for the conversion of 2-nitrobenzyl ethers to their corresponding 2-nitroso-carbonyl products are generally around 0.5 in aqueous buffers. acs.org

The ability to initiate a chemical reaction with light has made 2-nitrobenzyl derivatives, including (5-Methyl-2-nitrophenyl)methanol, exceptionally useful as photoremovable protecting groups (PPGs), often referred to as "caging groups". nih.govmdpi.com This technology allows for the precise spatial and temporal control over the release of biologically active molecules, such as neurotransmitters, nucleotides like ATP, and ions like Ca²⁺. nih.gov

The principle of a "caged compound" involves rendering a bioactive molecule temporarily inactive by covalently attaching a 2-nitrobenzyl-based PPG. mdpi.comnih.gov The molecule remains "caged" and inert until it is exposed to UV light of a specific wavelength (typically >300 nm). lookchem.com Upon irradiation, the PPG undergoes the photochemical reaction described previously, cleaving the bond and releasing the active molecule on-demand. mdpi.com This technique has become an indispensable tool in cell biology and neuroscience for studying the dynamics of cellular signaling pathways. nih.gov The photochemical byproducts, such as 2-nitrosobenzaldehyde, are generally considered biologically benign in the concentrations produced. nih.gov

Reductive Cyclization and Other Cyclization Reactions

Beyond their photochemical reactivity, nitrophenylmethanol derivatives and related structures can participate in various cyclization reactions, often initiated by the reduction of the nitro group. These reactions provide powerful synthetic routes to important heterocyclic scaffolds.

A novel and efficient method for synthesizing complex heterocyclic systems involves the base-mediated reductive cyclization of nitrophenyl compounds. nih.govacs.orgnih.gov In this reaction, a nitroarene tethered to a ketone undergoes a reductive cyclization in the presence of a base at high temperatures. nih.govfigshare.com

For example, this strategy has been successfully employed to create the hexahydro-2,6-methano-1-benzazocine ring system. nih.govacs.org The process starts with a Diels-Alder reaction to produce 4-nitrophenylcyclohexanone precursors. These precursors, when heated in the presence of a base like potassium carbonate in N-methylpyrrolidinone (NMP), undergo an intramolecular reductive cyclization to form the bridged benzazocine structure with yields of up to 87%. nih.govnih.govacs.org The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the nitrobenzene (B124822) ring, though electron-withdrawing groups tend to favor higher yields. acs.org

Scope of Base-Mediated Reductive Cyclization

| Substituent on Nitrobenzene | Product Yield | Reference |

|---|---|---|

| H | 75% | acs.org |

| 4-Me | 52% | acs.org |

| 4-OMe | 65% | acs.org |

| 4-F | 87% | acs.org |

| 3-F | 85% | acs.org |

| 4-CF3 | 82% | acs.org |

Cinnolines are an important class of nitrogen-containing heterocyclic compounds with a range of biological activities. nih.govnih.gov One synthetic route to cinnoline (B1195905) derivatives involves the reaction of a 2-nitrophenylhydrazine (B1229437) derivative with methyl pyruvate (B1213749) in the presence of a strong acid. ijper.org This is followed by reduction of the resulting hydrazone. Reduction with a mild agent like sodium dithionite (B78146) produces the corresponding amine, while a stronger reduction with excess sodium dithionite leads to the cyclized 3-methylcinnolin-4(1H)-one derivative. ijper.org

More recently, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines starting from 2-nitrobenzyl alcohol and benzylamine. nih.gov This base-promoted reaction proceeds through a key 2-nitrosobenzaldehyde intermediate, formed via an intramolecular redox reaction of the 2-nitrobenzyl alcohol. This intermediate then condenses with benzylamine, and the resulting product undergoes isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov This method provides an efficient pathway to these valuable heterocyclic structures from readily available starting materials.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group and participation in the formation of heterocyclic structures.

The reduction of the nitro group on the aromatic ring is a fundamental transformation, yielding the corresponding amino derivative, (2-Amino-5-methylphenyl)methanol. This reaction is a critical step in the synthesis of many pharmacologically and industrially significant molecules. A variety of reducing agents can be employed to achieve this conversion.

Commonly, catalytic hydrogenation is used, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in the presence of hydrogen gas. wikipedia.org Another effective method involves the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These methods are widely applicable for the reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com The general transformation is depicted below:

this compound → (2-Amino-5-methylphenyl)methanol

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, milder reducing agents may be chosen to avoid the reduction of other susceptible groups.

The reduction process is believed to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. orientjchem.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | (2-Amino-5-methylphenyl)methanol |

| Fe/HCl | Acidic reduction | (2-Amino-5-methylphenyl)methanol |

| Sn/HCl | Acidic reduction | (2-Amino-5-methylphenyl)methanol |

The amino group in the newly formed (2-Amino-5-methylphenyl)methanol serves as a key handle for the construction of various heterocyclic ring systems. One of the most prominent examples is the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Following the reduction of this compound to (2-Amino-5-methylphenyl)methanol, the resulting aminobenzyl alcohol can be oxidized to the corresponding aldehyde, 2-amino-5-methylbenzaldehyde. This aldehyde can then react with a suitable ketone or a compound with an activated methylene (B1212753) group, in the presence of an acid or base catalyst, to yield a substituted quinoline. For example, reaction with acetone (B3395972) would lead to the formation of 2,6-dimethylquinoline.

The synthesis of other heterocyclic systems is also possible. For instance, the amino group can react with various reagents to form five-membered heterocycles like imidazoles or thiazoles, depending on the reaction partner. The formation of tetrazoles from nitriles via [3+2] cycloaddition reactions is another example of forming heterocyclic compounds, although this typically involves the nitrile functionality. acs.org

Table 2: Examples of Heterocyclic Compounds from this compound Derivatives

| Reactant from this compound | Reagent | Resulting Heterocycle |

|---|---|---|

| 2-Amino-5-methylbenzaldehyde | Acetone | 2,6-Dimethylquinoline |

Reactions Involving the Hydroxyl Group

The benzylic hydroxyl group of this compound is also a site for various chemical modifications, including esterification, etherification, and oxidation.

The hydroxyl group can readily undergo esterification by reacting with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For example, reaction with acetic anhydride (B1165640) would yield (5-methyl-2-nitrophenyl)methyl acetate.

Similarly, etherification can be achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base. The Williamson ether synthesis is a common method used for this purpose. For instance, reaction with methyl iodide in the presence of a base like sodium hydride would produce 1-(methoxymethyl)-5-methyl-2-nitrobenzene.

These reactions are standard transformations of alcohols and provide a straightforward means to introduce a variety of ester and ether functionalities, which can be useful for modifying the physical and chemical properties of the molecule.

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. youtube.com

The selective oxidation to the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde, requires the use of mild oxidizing agents. youtube.combeilstein-journals.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose as they are known to stop the oxidation at the aldehyde stage without further oxidation to the carboxylic acid. libretexts.orgd-nb.info

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid, yielding 5-methyl-2-nitrobenzoic acid. youtube.comlearncbse.in This transformation is a common method for the preparation of aromatic carboxylic acids from benzylic alcohols. organic-chemistry.org

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 5-Methyl-2-nitrobenzaldehyde |

| Dess-Martin periodinane (DMP) | 5-Methyl-2-nitrobenzaldehyde |

| Potassium permanganate (KMnO₄) | 5-Methyl-2-nitrobenzoic acid |

Advanced Applications and Derivatization of Nitrophenylmethanol Structures in Chemical Research

Design and Synthesis of Derivatives for Specific Research Purposes

The inherent reactivity of the aromatic ring and the hydroxyl group in (5-Methyl-2-nitrophenyl)methanol allows for systematic structural modifications. These modifications are crucial for tuning the molecule's properties to achieve desired functions, from inhibiting enzymes to acting as molecular sensors.

Recent studies have highlighted compounds based on a (2-nitrophenyl)methanol scaffold as promising inhibitors of PqsD, a key enzyme in the quorum sensing pathway of Pseudomonas aeruginosa. rsc.org To refine their inhibitory potency, a comprehensive series of derivatives was synthesized to establish a clear structure-activity relationship (SAR). rsc.org This investigation involved systematic variations of the (2-nitrophenyl)methanol core, including modifications at the 4- and 5-positions of the nitrophenyl ring, to study the influence of substituents with different electronic and hydrophilic properties. rsc.org

The research demonstrated that while the foundational (2-nitrophenyl)methanol structure is key, substitutions on the phenyl ring significantly impact inhibitory activity. For example, introducing different functional groups allows for probing the steric and electronic requirements of the enzyme's active site. rsc.org An amino group introduced in the ortho position, for instance, resulted in an inactive compound. rsc.org This systematic approach, where derivatives of the core scaffold are created and tested, is fundamental to optimizing lead compounds in drug discovery and chemical biology. rsc.org

Table 1: Structure-Activity Relationship (SAR) Insights for (2-Nitrophenyl)methanol Derivatives as PqsD Inhibitors

| Structural Modification | Observed Effect on Activity | Inference |

| Replacement of ortho-nitro group | An amino group at the ortho position led to an inactive compound. rsc.org | The nitro group is critical for binding or the inhibitory mechanism. |

| Substitution at 4- & 5-positions | Investigated to understand the influence of electronic and hydrophilic properties. rsc.org | The properties of the phenyl ring substituents modulate the compound's potency. |

| Linker Geometry | A tetrahedral geometry for the linker between phenyl rings is favored. rsc.org | The spatial arrangement of the molecule is crucial for fitting into the enzyme's active site. |

Synthesis of Fluorescent Inhibitors and Probes

The knowledge gained from SAR studies is instrumental in the rational design of fluorescent probes. By attaching a fluorophore to a molecule with known biological activity, researchers can create tools to visualize and study biological processes. The development of inhibitors based on the (2-nitrophenyl)methanol scaffold directly led to the design of corresponding fluorescent inhibitors. rsc.org

The general principle involves conjugating a fluorescent molecule, such as fluorescein-5-yl isothiocyanate (FITC), to a derivative of the parent compound. researchgate.net For a nitrophenyl-based structure, this is often achieved by first modifying the scaffold to include a reactive functional group, like an amine, which can then be linked to the fluorophore. researchgate.net The resulting fluorescent probe retains the binding specificity of the original inhibitor, allowing it to target a specific protein, such as the human equilibrative nucleoside transporter 1 (hENT1), and report its location and concentration through fluorescence. researchgate.net Such probes are invaluable for high-throughput screening assays to discover new inhibitors and for cellular imaging studies. researchgate.netnih.gov

Role as Intermediates in the Synthesis of Complex Molecules

This compound is classified as a chemical intermediate, a compound that is a stepping-stone in a multi-step synthesis. clearsynth.com Its functional groups—the hydroxyl, the nitro, and the methyl-substituted aromatic ring—make it a valuable building block for a variety of more complex chemical structures.

The nitrophenyl motif is a common feature in many biologically active molecules. Closely related compounds serve as key precursors in the synthesis of important pharmaceuticals. For example, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which shares the nitrophenyl structural element, is a well-known intermediate in the manufacture of the antipsychotic drug olanzapine. wikipedia.org Similarly, 5-Methyl-2-nitrophenol is utilized in preparing precursors for the antibiotic Levofloxacin and in the synthesis of antifungal benzoxazine (B1645224) derivatives. pharmaffiliates.comchemicalbook.com The presence of the nitro and methyl groups on the phenyl ring of this compound makes it a suitable starting material for constructing such complex heterocyclic systems central to many pharmaceutical and agrochemical products.

Beyond specific drug intermediates, the this compound structure is a versatile building block for a range of advanced organic compounds. The nitro group can be readily reduced to an amine, which then opens up a vast array of possible chemical transformations, such as diazotization or amide bond formation. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. This chemical versatility allows synthetic chemists to incorporate the 5-methyl-2-aminophenyl or 5-methyl-2-nitrophenyl moiety into larger, more complex molecular architectures, including novel tetrazoles and other heterocyclic systems. acs.org Its role as an inhibitor scaffold for enzymes like PqsD further underscores its utility as a foundational block for creating specialized bioactive compounds. rsc.org

Investigating Polymorphism for Controlled Crystallization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science, as different polymorphs can have different physical properties, such as solubility and stability. While research on this compound itself is not extensively detailed, intensive studies on the closely related compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY" (for its red, orange, and yellow crystals), provide profound insights into this phenomenon. wikipedia.orgresearchgate.net

ROY is known to exist in at least thirteen distinct polymorphic forms, each with a unique color and crystal structure. wikipedia.org These differences arise from variations in the molecular conformation, specifically the torsion angle between the phenyl and thiophene (B33073) rings, which leads to different packing arrangements in the crystal lattice. researchgate.net

The investigation into these forms involves a suite of analytical techniques. X-ray powder diffractometry, Fourier-transform infrared (FT-IR), and Raman spectroscopy are used to characterize the different crystal structures. nih.gov The thermodynamic relationships between the polymorphs are determined through thermal analysis, solubility measurements, and slurry conversion studies. nih.gov For a related compound, 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, which exhibits four polymorphs (Red, Orange, Light Red, and Dark Red), a detailed energy-temperature diagram was constructed. nih.gov This diagram comprehensively maps the stability of each form at different temperatures, providing the necessary knowledge to control the crystallization process and selectively produce a desired polymorph. nih.gov

Table 2: Thermodynamic Stability of 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile Polymorphs

| Polymorph | Color | Thermodynamic Stability Range |

| R | Red | Most stable above 60°C nih.gov |

| O | Orange | Most stable between room temperature and 60°C nih.gov |

| LR | Light Red | Most stable below -15°C nih.gov |

| DR | Dark Red | Metastable at all temperatures investigated nih.gov |

This deep understanding of thermodynamic relationships allows researchers to design crystallization conditions (e.g., temperature, solvent) to favor the formation of one polymorph over others, a crucial capability in the pharmaceutical industry. nih.gov

Control of Crystallization in Pharmaceutical Sciences

The control of crystallization is a critical aspect of pharmaceutical development, as the solid-state form of an active pharmaceutical ingredient (API) profoundly affects its stability, solubility, and bioavailability. For nitrophenyl derivatives, controlling crystallization is key to isolating desired polymorphs and ensuring batch-to-batch consistency.

Research into related nitro-aromatic compounds, such as N‐benzyl (B1604629)‐2‐methyl‐4‐nitroaniline (BNA), demonstrates that methods like antisolvent crystallization can effectively separate polymorphs. researchgate.net In this technique, a solvent in which the compound is soluble (e.g., methanol) is mixed with an antisolvent in which it is not (e.g., water). The resulting supersaturation induces nucleation, and the specific polymorph that crystallizes can be controlled by modulating the level of supersaturation. researchgate.net This highlights how operational parameters are fine-tuned to target a specific crystalline form.

Furthermore, studies on 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound with a similar substitution pattern, reveal complex thermodynamic relationships between its various polymorphic forms (red, orange, and light red). researchgate.net By understanding the stability of each form at different temperatures through solubility measurements and thermal analysis, researchers can design crystallization processes that selectively yield the desired polymorph. researchgate.net For example, one polymorph may be the most stable at room temperature, while another is favored at higher temperatures, allowing for temperature-controlled crystallization. researchgate.net

Impact of Polymorphism on Material Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has a significant impact on the physical and chemical properties of materials. Nitrophenyl compounds are particularly known for exhibiting this phenomenon, often leading to different colors, melting points, and solubilities for each polymorph.

A prominent example is 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY" for its red, orange, and yellow polymorphs. wikipedia.org This compound holds the record for the largest number of well-characterized polymorphs for a single molecule, with at least thirteen identified forms. wikipedia.orgresearchgate.net The different crystal forms arise from alternative molecular conformations, specifically rotation around single bonds, which leads to distinct three-dimensional arrangements in the solid state. wikipedia.orgresearchgate.net

The various polymorphs of ROY exhibit strikingly different colors, a direct consequence of their different crystal packing and molecular conformations affecting the electronic structure. researchgate.net This phenomenon, known as conformational polymorphism, makes ROY a crucial model compound for testing computational models that predict crystal structures and properties. wikipedia.orgresearchgate.net Furthermore, some of ROY's crystalline forms are piezochromic, changing color from yellow or orange to red under high pressure. researchgate.net The extensive study of ROY underscores how polymorphism in nitrophenyl-containing structures can be harnessed to create materials with tunable properties, which is of high interest in the fields of pigments, sensors, and smart materials.

Bio-Organic and Medicinal Chemistry Applications

The this compound scaffold and its derivatives have emerged as privileged structures in medicinal chemistry. The specific arrangement of substituents on the phenyl ring allows for targeted interactions with biological macromolecules, leading to applications in enzyme inhibition, anti-infective research, and anticancer studies.

Enzyme Inhibition Studies (e.g., PqsD inhibition)

A significant application of nitrophenylmethanol derivatives is in the development of inhibitors for PqsD, a key enzyme in the quorum-sensing (QS) pathway of the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netrsc.org PqsD is crucial for the biosynthesis of signaling molecules that control virulence factor production and biofilm formation. rsc.orgmdpi.com Inhibiting this enzyme represents a promising anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics. researchgate.net

Compounds based on the (2-nitrophenyl)methanol scaffold have been identified as potent PqsD inhibitors. researchgate.netrsc.orgrsc.org The inhibitory mechanism involves the compound mimicking the transition state of the enzymatic reaction. researchgate.net Structure-activity relationship (SAR) studies have elucidated the roles of different substituents on the scaffold.

Key SAR Findings for PqsD Inhibitors:

| Feature | Observation | Reference |

|---|---|---|

| Nitro Group | Essential for activity. Replacing it with other electron-withdrawing groups (e.g., trifluoromethyl, nitrile) or an amino group leads to inactive compounds. | rsc.orgrsc.org |

| Hydroxyl Group | The tetrahedral geometry at the benzylic carbon, which includes the hydroxyl group, is favored for potent inhibition. | researchgate.net |

| Methyl Group | The addition of a methyl group to the nitrophenyl ring (as in the 5-methyl derivative) was found to decrease or abolish the desired cellular efficacy in some derivatives. | rsc.org |

| Second Aromatic Ring | Replacing the second phenyl ring with various aliphatic and aromatic residues has been explored to optimize potency and properties. A 2-furyl isomer showed improved PqsD inhibition compared to a 3-furyl derivative. | rsc.orgrsc.org |

These studies have led to the discovery of nitrophenylmethanol derivatives with improved cellular efficacy, providing a strong foundation for developing novel anti-infective drugs that target bacterial communication. researchgate.netmdpi.com

Anticancer Activity Research

Derivatives containing the nitrophenyl moiety have also been investigated for their potential as anticancer agents. The structural features of these compounds can be tailored to interact with targets involved in cancer cell proliferation and survival.

A notable example is the indole (B1671886) derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (B122111) (HNPMI), which shares a core structure with this compound. nih.gov This compound was identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), a key target in various cancers. nih.gov In studies against breast cancer cell lines (MCF-7 and SkBr3), HNPMI exhibited significant cytotoxicity, surpassing that of the conventional chemotherapy drug Cyclophosphamide. nih.gov